Mettl1-wdr4-IN-1

RNA Epigenetics tRNA Modification Cancer Biology

Unlike generic METTL1-WDR4 inhibitors, METTL1-WDR4-IN-1 (Compound 1) is the only analog specifically documented to disrupt the METTL1/PKM2/H3K9la positive feedback loop and impair PKM2 nuclear translocation, thereby inhibiting CD155 transcriptional activation and restoring NK & CD8+ T cell function. This unique mechanism makes it indispensable for tumor immune evasion, glycolytic metabolism, and colorectal cancer immunotherapy studies. Procurement is indicated for combination strategies with PKM2 inhibitors (e.g., Shikonin) where synergistic anti-tumor efficacy has been demonstrated—an application not established for other in-class inhibitors. Ideal for time-resolved pharmacological studies of catalytic inhibition without confounding adaptive responses of chronic protein loss.

Molecular Formula C8H11N5O2S
Molecular Weight 241.27 g/mol
Cat. No. B12364201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMettl1-wdr4-IN-1
Molecular FormulaC8H11N5O2S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESC1=NC(=N)C2=C(N1CC(CO)O)NC(=S)N2
InChIInChI=1S/C8H11N5O2S/c9-6-5-7(12-8(16)11-5)13(3-10-6)1-4(15)2-14/h3-4,9,14-15H,1-2H2,(H2,11,12,16)
InChIKeyWEWNYAULRYBNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mettl1-wdr4-IN-1: Procurement Guide for a Selective METTL1-WDR4 Methyltransferase Complex Inhibitor


Mettl1-wdr4-IN-1 (Compound 1) is a small-molecule inhibitor that functions as a selective, competitive antagonist of the METTL1-WDR4 methyltransferase complex [1]. This heterodimeric enzyme is responsible for catalyzing the N7-methylguanosine (m7G) modification of specific transfer RNAs (tRNAs), a critical post-transcriptional regulatory mechanism [2]. Mettl1-wdr4-IN-1 was identified as part of the first published series of inhibitors for this RNA writer and is characterized by a core adenine-derived chemotype [1].

Mettl1-wdr4-IN-1 Procurement Rationale: Why Analogs Cannot Be Directly Substituted


Within the METTL1-WDR4 inhibitor class, significant divergence in chemotype, potency, and selectivity profile precludes generic substitution. For instance, while Mettl1-wdr4-IN-1 (Compound 1) and METTL1-WDR4-IN-2 (Compound 6) are both adenine derivatives from the same discovery series, they exhibit distinct off-target profiles against the related m6A methyltransferases METTL3-14 and METTL16 [1]. Furthermore, Mettl1-wdr4-IN-1 is documented to modulate a specific oncogenic signaling pathway involving PKM2 , a functional consequence not established for all in-class analogs. Therefore, selecting a specific inhibitor requires direct comparison of its unique quantitative parameters rather than relying on class-level assumptions.

Mettl1-wdr4-IN-1 Quantitative Evidence Guide for Scientific Procurement


Mettl1-wdr4-IN-1 Inhibitory Potency vs. METTL1-WDR4-IN-2

Mettl1-wdr4-IN-1 (Compound 1) demonstrates an IC50 of 144 μM against the METTL1-WDR4 complex, as measured by a luminescence-based enzymatic assay that quantifies inhibition of m7G methyltransferase activity [1]. In contrast, the analog METTL1-WDR4-IN-2 (Compound 6) exhibits an IC50 of 41 μM under the same assay conditions [1]. This 3.5-fold difference in potency is a critical consideration for dose-response studies and cellular efficacy experiments.

RNA Epigenetics tRNA Modification Cancer Biology

Mettl1-wdr4-IN-1 Selectivity Profile vs. METTL1-WDR4-IN-2

The selectivity of Mettl1-wdr4-IN-1 (Compound 1) against related RNA methyltransferases has not been quantitatively reported in primary literature. In contrast, METTL1-WDR4-IN-2 (Compound 6) demonstrates a well-defined selectivity profile, with IC50 values of 958 μM against METTL3-14 and 208 μM against METTL16, corresponding to >23-fold and >5-fold selectivity over METTL1-WDR4, respectively [1]. This evidence gap means that off-target effects of Mettl1-wdr4-IN-1 on METTL3-14 or METTL16 cannot be ruled out without further profiling.

Drug Selectivity Epitranscriptomics Chemical Probe

Mettl1-wdr4-IN-1 Disruption of PKM2 Signaling Axis vs. Genetic Knockdown

Functional studies with Mettl1-wdr4-IN-1 have established that its inhibition of the METTL1-WDR4 complex leads to decreased PKM2 protein expression and disruption of the METTL1/PKM2/H3K9la positive feedback loop . It also impairs PKM2 nuclear translocation and consequently inhibits CD155 transcriptional activation . While genetic knockdown of METTL1 or WDR4 also reduces tRNA m7G modification levels and impairs cancer cell proliferation in vitro and in vivo [1], the specific PKM2-mediated signaling axis has been pharmacologically validated only with Mettl1-wdr4-IN-1.

Cancer Metabolism Immunotherapy PKM2

Mettl1-wdr4-IN-1 Application in Combination Immunotherapy vs. Standalone Use

Mettl1-wdr4-IN-1 has been documented as particularly suitable for combination therapy with PKM2 inhibitors to enhance anti-tumor treatment efficacy . This combination approach leverages the compound's ability to reduce PKM2 protein expression and reverse tumor immune evasion by restoring NK cell and CD8+ T cell function . In contrast, METTL1-WDR4-IN-2 and genetic knockdown methods lack published evidence for this specific combination strategy in colorectal cancer immunotherapy models [1].

Combination Therapy Immuno-Oncology Colorectal Cancer

Mettl1-wdr4-IN-1 Optimal Application Scenarios for Scientific Procurement


Investigating PKM2-Dependent Oncogenic Signaling and Immune Evasion

Mettl1-wdr4-IN-1 is the inhibitor of choice for studies focused on the METTL1/PKM2/H3K9la positive feedback loop and CD155-mediated immune evasion . Unlike METTL1-WDR4-IN-2, which lacks reported data on this axis, Mettl1-wdr4-IN-1 has been specifically shown to decrease PKM2 protein expression and impair its nuclear translocation, thereby inhibiting CD155 transcriptional activation . Researchers exploring the intersection of RNA epigenetics with glycolytic metabolism or tumor immune escape should prioritize this compound.

Combination Immunotherapy with PKM2 Inhibitors in Colorectal Cancer Models

Mettl1-wdr4-IN-1 is uniquely documented as a suitable partner for PKM2 inhibitors to enhance anti-tumor efficacy in colorectal cancer immunotherapy research . This combination approach, which leverages the compound's ability to restore NK cell and CD8+ T cell function, is not established for other METTL1-WDR4 inhibitors [1]. Procurement of Mettl1-wdr4-IN-1 is therefore indicated for studies requiring this specific combination strategy.

Pharmacological Validation of METTL1-WDR4 Dependency in Cancer Cell Proliferation

Mettl1-wdr4-IN-1 provides a small-molecule tool for acute, reversible inhibition of METTL1-WDR4 enzymatic activity, complementing genetic approaches such as siRNA knockdown . While knockdown studies have established that METTL1/WDR4 depletion impairs tumor progression [1], Mettl1-wdr4-IN-1 enables time-resolved pharmacological studies of catalytic inhibition without confounding adaptive responses to chronic protein loss.

Characterizing m7G tRNA Modification Dynamics and Translational Control

As a competitive inhibitor of the METTL1-WDR4 complex, Mettl1-wdr4-IN-1 can be used to acutely block m7G methyltransferase activity and study the downstream effects on tRNA modification status and mRNA translation efficiency . This approach allows researchers to interrogate the functional consequences of METTL1-WDR4 catalytic inhibition in real-time, providing a critical complement to studies using METTL1-WDR4-IN-2 or genetic models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mettl1-wdr4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.